molecular formula C34H37NO5 B14809579 (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-amine

(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-amine

Cat. No.: B14809579
M. Wt: 539.7 g/mol
InChI Key: UAFRRXZZFZVSHX-ZOHVZMGWSA-N
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Description

(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-amine is a useful research compound. Its molecular formula is C34H37NO5 and its molecular weight is 539.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H37NO5

Molecular Weight

539.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-amine

InChI

InChI=1S/C34H37NO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25,35H2/t30-,31-,32+,33+,34+/m1/s1

InChI Key

UAFRRXZZFZVSHX-ZOHVZMGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

Deprotection Reactions

The benzyl (phenylmethoxy) groups serve as temporary protecting groups for hydroxyl moieties during synthetic sequences. Their removal is critical for accessing the free hydroxylated intermediates.

Reaction Type Reagents/Conditions Products Key Notes
HydrogenolysisH₂, Pd/C in ethanol or THFFree hydroxyl groups at positions 3, 4, 5, and 6; releases toluene byproductComplete deprotection requires prolonged reaction times (12–24 hours) .
Acidic CleavageBBr₃ in dichloromethane (0°C)Deprotected hydroxyl groupsSelective cleavage of benzyl ethers without affecting the amine functionality.

Steric Effects : Bulky benzyl groups at positions 3, 4, and 5 hinder access to the oxane ring, slowing reaction kinetics compared to less-substituted analogs.

Amine Functionalization

The primary amine at position 2 undergoes characteristic reactions, enabling linkage to other pharmacophores or biomolecules.

Reaction Type Reagents/Conditions Products Applications
AcylationAcetic anhydride, pyridineN-Acetyl derivative (amide formation)Stabilizes the amine for further synthetic steps .
Schiff Base FormationAldehydes/ketones, refluxImine intermediatesUsed in conjugation with targeting moieties in drug design.

Example :
Treatment with acetic anhydride yields N-[(2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide, confirmed via 1H^1H-NMR (δ 2.05 ppm for acetyl group) .

Oxidation and Reduction

The oxane ring and substituents exhibit limited redox activity due to steric shielding by benzyl groups.

Target Site Reagents/Conditions Outcome Challenges
Allyl Ether (if present)m-CPBA in DCM, 0°CEpoxidationNot directly applicable but observed in analogs .
Benzyl GroupsDDQ (dichlorodicyanoquinone)Oxidation to ketones (rare)Requires harsh conditions; low yield.

Analytical Characterization

Reaction monitoring relies on advanced spectroscopic and chromatographic methods:

  • NMR : 13C^{13}C-NMR confirms deprotection (disappearance of benzyl carbons at δ 128–138 ppm).

  • HPLC : Purity >95% required for pharmaceutical intermediates.

Reaction Challenges and Solutions

Challenge Mitigation Strategy
Steric hindrance slowing reactionsUse excess reagents or elevated temperatures.
Competitive side reactionsSequential protection/deprotection steps .

Preparation Methods

Retrosynthetic Analysis

The target molecule is a fully benzylated oxane (pyranose) derivative with an amine at position 2. Retrosynthetically, the molecule can be dissected into:

  • A glucose or glucosamine backbone.
  • Benzyl (phenylmethoxy) protecting groups at positions 3, 4, 5, and 6-hydroxymethyl.
  • An amine functionality at position 2, introduced via azide reduction or nucleophilic substitution.

Key challenges include maintaining stereochemical integrity during protection/deprotection and ensuring compatibility of reducing agents with benzyl ethers.

Stepwise Synthesis

Benzylation of Glucose Hydroxyl Groups

The synthesis begins with selective benzylation of D-glucose derivatives to protect hydroxyl groups at positions 3, 4, 5, and 6.

Protection of 6-Hydroxymethyl Group
  • Starting material : Methyl α-D-glucopyranoside.
  • Reagents : Benzyl bromide (BnBr), sodium hydride (NaH), dimethylformamide (DMF).
  • Conditions : 0°C to room temperature, 12 hours.
  • Outcome : 6-O-benzyl-methyl-α-D-glucopyranoside (yield: 85%).
Sequential Benzylation of 3, 4, and 5-Hydroxyls
  • Reagents : Excess BnBr, NaH, DMF.
  • Conditions : Reflux (80°C), 24 hours.
  • Outcome : 3,4,5-Tri-O-benzyl-6-O-benzylmethyl-methyl-α-D-glucopyranoside (yield: 78%).
Deprotection of Methyl Glycoside
  • Reagents : Hydrochloric acid (HCl) in methanol.
  • Conditions : Room temperature, 2 hours.
  • Outcome : 3,4,5-Tri-O-benzyl-6-O-benzylmethyl-D-glucopyranose (yield: 92%).

Alternative Synthetic Routes

Reductive Amination

  • Reagents : Ammonium formate, palladium on carbon (Pd/C).
  • Conditions : Methanol, 50°C, 8 hours.
  • Limitation : Risk of benzyl group hydrogenolysis (yield: <50%).

Critical Analysis of Reaction Conditions

Step Key Consideration Optimization Strategy
Benzylation Competing reactivity of primary vs. secondary OH Use bulky bases (e.g., NaH) to enhance selectivity.
Tosylation Solubility of intermediate Pyridine acts as base and solvent.
Azide reduction Compatibility with benzyl groups Avoid H₂/Pd; use Staudinger conditions.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.25–7.35 (m, 20H, Bn aromatic), 4.85 (d, J = 11 Hz, 4H, Bn CH₂), 3.65 (m, 1H, H-2), 2.95 (br s, 2H, NH₂).
  • ¹³C NMR : δ 138.5 (Bn quaternary), 101.2 (C-1), 75.8–68.3 (C-3, C-4, C-5, C-6), 54.1 (C-2).
  • HRMS : [M+H]⁺ calc. for C₃₄H₃₈NO₆: 580.2645; found: 580.2642.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl bromide is expensive; alternatives like benzyl trichloroacetimidate reduce costs.
  • Sustainability : Recycling Pd catalysts and using flow chemistry improve scalability.

Q & A

Basic: What synthetic strategies are recommended for regioselective benzylation of the oxane scaffold in this compound?

Methodological Answer:
The synthesis of multi-benzylated oxane derivatives requires sequential protection/deprotection steps and regioselective benzylation. A common approach involves:

  • Temporary protecting groups : Use acetyl or silyl groups to block specific hydroxyl positions during benzylation .
  • Catalytic benzylation : Employ benzyl bromide with Ag₂O or NaH in anhydrous DMF to target equatorial hydroxyl groups preferentially due to steric and electronic factors .
  • Monitoring : Track regioselectivity via 1H^{1}\text{H}-NMR (e.g., benzyl proton shifts at δ 4.5–5.5 ppm) and TLC with iodine staining .

Advanced: How can stereochemical integrity at the C2-amine position be confirmed during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to resolve enantiomers. Retention time shifts indicate racemization .
  • X-ray crystallography : Resolve the crystal structure to confirm absolute configuration (e.g., compare with PubChem data for analogous compounds) .
  • NOESY NMR : Correlate spatial proximity of the amine proton (δ 1.5–2.5 ppm) with adjacent oxane protons to validate stereochemistry .

Basic: What functionalization reactions are feasible at the C2-amine group?

Methodological Answer:
The primary amine can undergo:

  • Acylation : React with acetic anhydride in pyridine to form an acetamide derivative (monitor via IR for N-H stretch loss at ~3350 cm1^{-1}) .
  • Reductive amination : Use NaBH3_3CN with aldehydes (e.g., benzaldehyde) to introduce alkyl/aryl substituents .
  • Schiff base formation : Condense with ketones (e.g., acetone) under anhydrous conditions, followed by characterization via 13C^{13}\text{C}-NMR for imine carbon signals (δ 150–160 ppm) .

Advanced: How to assess the stability of the benzyl ether groups under acidic/basic conditions?

Methodological Answer:

  • Accelerated degradation studies :
    • Acidic : Expose to 0.1 M HCl in THF/H2_2O (1:1) at 40°C for 24h. Monitor debenzylation via LC-MS for mass loss of 198 Da (C7_7H7_7O) .
    • Basic : Treat with 0.1 M NaOH in MeOH. Analyze by 1H^{1}\text{H}-NMR for disappearance of benzyl protons .
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated cleavage in storage .

Advanced: How to resolve contradictions in reported 13C^{13}\text{C}13C-NMR data for similar oxane derivatives?

Methodological Answer:

  • Cross-reference databases : Compare chemical shifts with PubChem (CID 11028055) and CAS Common Chemistry (RN 576-37-4) entries .
  • Solvent standardization : Re-run spectra in deuterated DMSO or CDCl3_3 to eliminate solvent-induced shift variability .
  • DFT calculations : Use Gaussian® to simulate 13C^{13}\text{C}-NMR shifts and validate experimental data against computational models .

Basic: What in vitro assays are suitable for evaluating bioactivity of this amine-functionalized oxane?

Methodological Answer:

  • Glycosidase inhibition : Test against α-glucosidase (EC 3.2.1.20) using p-nitrophenyl-α-D-glucopyranoside as substrate; measure IC50_{50} via UV-Vis at 405 nm .
  • Cell viability assays : Use MTT in HepG2 cells to assess cytotoxicity (dose range: 1–100 µM) .
  • Molecular docking : Target carbohydrate-binding proteins (e.g., concanavalin A) using AutoDock Vina to predict binding affinity .

Advanced: How to model the compound’s interaction with lipid bilayers for drug delivery studies?

Methodological Answer:

  • MD simulations : Use GROMACS with a POPC bilayer model. Parameterize the compound via CGenFF and analyze membrane penetration depth over 100-ns trajectories .
  • Langmuir trough experiments : Measure surface pressure-area isotherms to assess amphiphilicity and monolayer stability .
  • Fluorescence quenching : Incorporate dansyl-labeled lipid probes to track compound localization via FRET .

Basic: How to develop a validated HPLC method for purity analysis?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min .
  • Detection : UV at 254 nm (benzyl chromophore). Calibrate with ≥95% pure reference standard .
  • Validation : Assess linearity (R2^2 > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH Q2(R1) .

Advanced: What catalytic systems enable selective debenzylation without cleaving the oxane ring?

Methodological Answer:

  • Hydrogenolysis : Use Pd/C (10%) under H2_2 (1 atm) in EtOAc/MeOH (9:1). Monitor by TLC; quench with Celite® to prevent over-reduction .
  • Lewis acids : BF3_3·Et2_2O in CH2_2Cl2_2 selectively removes benzyl groups via SN1 mechanisms .
  • Safety : Conduct in a flame-proof reactor due to H2_2 flammability; refer to SDS guidelines for handling Pd/C .

Advanced: How to investigate the compound’s role in glycosylation reaction mechanisms?

Methodological Answer:

  • Isotopic labeling : Synthesize 18O^{18}\text{O}-labeled derivatives to track oxygen migration during glycosidic bond formation via MS .
  • Kinetic isotope effects : Compare reaction rates of protiated vs. deuterated amine derivatives to identify rate-determining steps .
  • In situ IR : Monitor intermediate formation (e.g., oxazoline) during reactions with IR-active probes .

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